molecular formula C7H14F2N2 B7977256 (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine

(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine

Cat. No.: B7977256
M. Wt: 164.20 g/mol
InChI Key: PLVZGJBFRZSUDB-LURJTMIESA-N
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Description

(3S)-1-(2,2-Difluoroethyl)-3-methylpiperazine (CAS 1604250-61-4) is a chiral piperazine derivative of significant interest in modern drug discovery. Piperazine scaffolds are recognized as privileged structures in medicinal chemistry due to their favorable physicochemical properties and versatility in interacting with biological targets . This compound features a stereospecific (S)-configured methyl group and a 2,2-difluoroethyl side chain, making it a valuable chiral building block for the synthesis of more complex, optically active molecules. Research Applications and Value The primary research application of this compound is as a key synthetic intermediate in the development of novel therapeutic agents. Piperazine cores are frequently utilized to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates, often influencing solubility, basicity, and metabolic stability . Specifically, substituted 3-methylpiperazine structures have been identified as critical components in potent and selective antagonists for neurological and psychiatric targets, such as the κ opioid receptor . The 2,2-difluoroethyl modification is a strategic alteration that can enhance membrane permeability and modulate the basicity of the piperazine nitrogen, fine-tuning the molecule's interaction with its target. Specifications and Handling CAS Number: 1604250-61-4 Molecular Formula: C7H14F2N2 Molecular Weight: 164.20 g/mol Storage: This compound may require cold-chain transportation and storage to ensure long-term stability . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and safety information prior to use. Notice this compound is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c1-6-4-11(3-2-10-6)5-7(8)9/h6-7,10H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVZGJBFRZSUDB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using (S)-3-Methylpiperazine

The most direct method employs (S)-3-methylpiperazine as a starting material, leveraging its commercial availability for rapid derivatization. A representative protocol involves:

  • N1-Protection : Boc anhydride (1.2 eq) in THF/water (3:1) at 0°C, 2 h (98% yield).

  • Difluoroethylation : 2,2-Difluoroethyl triflate (1.5 eq), DIPEA (2 eq), DCM, −20°C → rt, 12 h (82% yield).

  • Deprotection : HCl/dioxane (4 M), 0°C, 1 h (quantitative).

Advantages : High throughput (3 steps, 80% overall yield); Limitations : Requires costly enantiopure starting material.

Asymmetric Synthesis via Aza-Michael Addition

For de novo synthesis, aza-Michael addition establishes the (3S)-stereocenter with >98% ee (Table 1):

StepConditionsYieldee
Aza-Michael Addition(R)-4-Phenyl-2-oxazolidinone, (E)-3,3,3-trifluoro-1-nitroprop-1-ene, THF75%98%
Cyclization2-Chloroacetyl chloride, Et3N, DCM88%
ReductionLiAlH4, THF, reflux90%98%

This route’s diastereoselectivity arises from the oxazolidinone chiral auxiliary, enabling gram-scale production without chromatography.

One-Pot Tandem Alkylation-Cyclization

Adapting diketopiperazine methodologies, a one-pot sequence achieves concurrent ring formation and difluoroethylation:

  • Base-Mediated Alkylation :

    • 1,4-DiAc-2,5-diketopiperazine (1 eq), 2,2-difluoroethyl tosylate (2.2 eq), K2CO3 (3 eq), DMF, 60°C, 8 h.

  • Acid-Catalyzed Cyclization :

    • HCl (conc.), MeOH, reflux, 4 h.

Outcome : 58% isolated yield; Key Advantage : Eliminates intermediate isolation.

Catalytic Innovations in Stereocontrol

Diastereoselective Hayashi Arylation

In the synthesis of KRAS G12C inhibitors, Hayashi arylation with (R)-4-methylcyclohex-2-en-1-one establishes two stereocenters in a single step. Applied to piperazine derivatives, this method achieves dr >20:1 using:

  • Catalyst : Rhodium/(R)-BINAP complex (5 mol%)

  • Conditions : Toluene, 50°C, 24 h

Flow Chemistry for Diazotization

A breakthrough in avoiding exothermic hazards involves continuous-flow diazotization:

  • Reagents : NaNO2 (1.1 eq), HCl (3 eq)

  • Parameters : 0.5 mL/min flow rate, −10°C residence time

  • Output : 92% conversion with 99% regioselectivity

Purification and Process Optimization

Crystallization-Driven Purification

Adapting the isopropanol-water crystallization from pyrazolinone synthesis, the target compound is purified via:

  • Dissolution : Crude product in 2:1 IPA/H2O, 80°C

  • Cooling : 0.5°C/min to 25°C

  • Filtration : 95% recovery, >99.5% purity

Chromatographic Methods

Flash chromatography (SiO2, EtOAc/hexane 1:4) resolves N-alkylation byproducts , critical when using secondary amines in cyclization.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the difluoroethyl group or other substituents on the piperazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogenated reagents or organometallic compounds are often used in substitution reactions, with solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.

Mechanism of Action

The mechanism of action of (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may also modulate signaling pathways by altering the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Role of the 3-Methyl Group

The stereochemistry and position of the methyl group on the piperazine ring are critical for activity. For example:

  • Talmapimod (SCIO-469) : Incorporation of a 3-methylpiperazine reduced metabolism of an adjacent benzyl group, enhancing metabolic stability .
  • PAK4 Inhibitors : The 3-methyl group improved selectivity for PAK4 over PAK1 by optimizing steric interactions within the ATP-binding pocket .
  • PI3Kδ Inhibitors : A gem-dimethylpiperazine analog achieved isoform selectivity for PI3Kδ over other PI3K family members, highlighting the importance of alkyl substituents in narrow-band activity .

In contrast, 1-Methyl-3-phenylpiperazine (CAS 5271-27-2) lacks fluorine substituents and exhibits reduced metabolic stability due to the absence of electron-withdrawing groups. Its phenyl group enhances aromatic interactions but may increase off-target binding .

Impact of the 2,2-Difluoroethyl Substituent

The difluoroethyl group in (3S)-1-(2,2-difluoroethyl)-3-methylpiperazine contributes to:

  • Reduced Basicity : Fluorine's electron-withdrawing effect lowers the pKa of the adjacent amine, improving membrane permeability and bioavailability .
  • Metabolic Stability : Fluorine resists oxidative metabolism, as seen in fluorinated drugs like PF-06843195, a PI3Kα/mTOR inhibitor with a similar difluoroethyl-piperazine scaffold .

Comparatively, 1-(2-Fluoroethyl)piperazine derivatives (e.g., CAS 184042-60-2) show moderate metabolic stability but lack the dual fluorine atoms, resulting in faster clearance .

Stereochemical Considerations

The S-configuration at C3 is critical for target engagement. For instance:

  • (3R)-1-(2-Methoxyethyl)-3-methylpiperazine (CAS 1358054-33-7) exhibits distinct pharmacokinetic profiles due to altered hydrogen-bonding interactions .
  • H7 Protein Kinase Inhibitors: The 2-methylpiperazine in H7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) showed higher efficacy in activating pig oocytes compared to its 3-methyl analog, iso-H7, underscoring the sensitivity of biological systems to methyl position .

Comparative Data Table

Compound Key Features Selectivity/Activity Metabolic Stability
This compound 3S-methyl, difluoroethyl High PI3Kα/mTOR selectivity Excellent
Talmapimod (SCIO-469) 3-Methylpiperazine p38 MAP kinase inhibition; improved metabolic stability High
1-Methyl-3-phenylpiperazine 3-Phenyl, non-fluorinated Serotonin receptor modulation Moderate
H7 (Protein Kinase Inhibitor) 2-Methylpiperazine, sulfonyl group Broad-spectrum kinase inhibition; induces oocyte activation Moderate
PF-06843195 (3S)-3-Methyl, difluoroethyl, morpholinopyrimidine PI3Kα/mTOR dual inhibition; clinical candidate High

Biological Activity

(3S)-1-(2,2-difluoroethyl)-3-methylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound this compound features a piperazine ring substituted with a difluoroethyl group and a methyl group. The presence of the difluoroethyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity to certain receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Antitumor Effects : Some investigations have indicated that it may inhibit the growth of cancer cells, although further studies are needed to elucidate the exact mechanisms involved.
  • Neuroprotective Potential : There are indications that this compound could provide neuroprotective effects, which warrants additional research into its applicability for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against various pathogens
AntitumorReduced proliferation in cancer cell lines
NeuroprotectivePotential protective effects in neuronal models

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of pathogenic bacteria. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that this compound reduced cell viability in several cancer cell lines. The compound exhibited an IC50 value indicative of moderate potency compared to established chemotherapeutic agents. Further mechanistic studies are necessary to understand its action pathways.

Q & A

Q. What role does the 3-methyl group play in metabolic stability compared to bulkier substituents?

  • Methodological Answer : The 3-methyl group reduces steric hindrance, facilitating CYP450-mediated oxidation. Replace it with tert-butyl to slow metabolism (t₁/₂ increases from 2.1 to 6.8 hrs in human hepatocytes). Quantify using LC-MS/MS metabolite profiling .

Experimental Design Considerations

Q. What in vitro models best evaluate the compound’s potential as a neuropharmacological agent?

  • Methodological Answer :
  • Primary Neuronal Cultures : Assess neurite outgrowth and synaptic plasticity via immunocytochemistry (anti-βIII-tubulin).
  • Patch-Clamp Electrophysiology : Measure inhibition of voltage-gated sodium channels (IC₅₀ ~15 µM) .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer : Optimize solvent (switch from DMF to acetonitrile for better solubility) and use microwave-assisted synthesis (100°C, 30 min, 80% yield vs. 50% conventional). Catalyst screening (e.g., Pd/C vs. Raney Ni) further enhances efficiency .

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